molecular formula C7H4BrFO3 B167602 5-Bromo-4-fluoro-2-hydroxybenzoic acid CAS No. 1644-71-9

5-Bromo-4-fluoro-2-hydroxybenzoic acid

Cat. No. B167602
CAS RN: 1644-71-9
M. Wt: 235.01 g/mol
InChI Key: AJOOCGAVXMXLLF-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

4-Fluoro-2-hydroxybenzoic acid (29.01 g, 0.186 mol) was dissolved in acetic acid (290 ml), then a solution of bromine (31.18 g, 0.195 mol) dissolved in acetic acid (15 ml) was gradually dropwise added at room temperature (1 hour). After stirred at 60° C. for 24 hours, this was cooled to room temperature. The reaction liquid was dried to solidness under reduced pressure, the residue was dissolved in methanol (100 ml), and this was poured into water (600 ml). After stirring at room temperature for 15 minutes, the precipitated crystal was washed and collected by filtration, and dried to obtain the entitled compound (35.36 g, 93%) as a colorless solid.
Quantity
29.01 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
31.18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:10]1[C:2]([F:1])=[CH:3][C:4]([OH:11])=[C:5]([CH:9]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
29.01 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31.18 g
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropwise added at room temperature (1 hour)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
this was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
was dried to solidness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (100 ml)
ADDITION
Type
ADDITION
Details
this was poured into water (600 ml)
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 15 minutes
Duration
15 min
WASH
Type
WASH
Details
the precipitated crystal was washed
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.36 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.